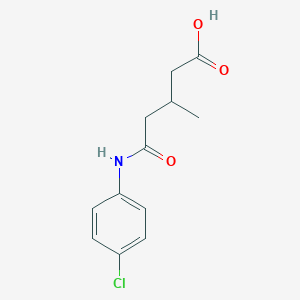![molecular formula C15H26N2O4S2 B277018 N-{4-[(butylsulfonyl)amino]-2-methylphenyl}-1-butanesulfonamide](/img/structure/B277018.png)
N-{4-[(butylsulfonyl)amino]-2-methylphenyl}-1-butanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(butylsulfonyl)amino]-2-methylphenyl}-1-butanesulfonamide, commonly known as BAY 41-2272, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have a wide range of physiological effects.
Mécanisme D'action
BAY 41-2272 stimulates the activity of soluble guanylate cyclase (sGC), an enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates a wide range of physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By stimulating sGC activity, BAY 41-2272 increases the production of cGMP, leading to vasodilation, anti-inflammatory effects, and anti-fibrotic effects.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the production of cGMP in a dose-dependent manner, leading to vasodilation and decreased blood pressure. It has also been shown to inhibit the proliferation of smooth muscle cells, leading to anti-fibrotic effects. In addition, BAY 41-2272 has been shown to inhibit the production of pro-inflammatory cytokines, leading to anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
BAY 41-2272 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied, with a wide range of scientific literature available. However, there are also limitations to using BAY 41-2272 in lab experiments. It can be expensive to synthesize, and its effects can be dose-dependent and variable depending on the experimental conditions.
Orientations Futures
There are several future directions for research on BAY 41-2272. One area of research is the development of more potent and selective sGC stimulators. Another area of research is the investigation of the potential therapeutic applications of BAY 41-2272 in other diseases, such as cancer and neurological disorders. Finally, there is a need for further investigation into the mechanism of action of BAY 41-2272, particularly with regards to its anti-inflammatory and anti-fibrotic effects.
Méthodes De Synthèse
The synthesis of BAY 41-2272 involves a multi-step process that starts with the reaction of 2-methyl-4-nitroaniline with n-butylamine to form N-(2-methyl-4-nitrophenyl)butylamine. This intermediate is then reacted with sodium butanesulfonate to form N-(2-methyl-4-nitrophenyl)-1-butanesulfonamide. Finally, this compound is reduced with hydrogen gas in the presence of palladium on carbon to yield BAY 41-2272.
Applications De Recherche Scientifique
BAY 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, which can be useful in the treatment of cardiovascular diseases such as hypertension and pulmonary arterial hypertension. It has also been shown to have anti-inflammatory effects, which can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. In addition, BAY 41-2272 has been shown to have anti-fibrotic effects, which can be useful in the treatment of fibrotic diseases such as liver cirrhosis and pulmonary fibrosis.
Propriétés
Formule moléculaire |
C15H26N2O4S2 |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
N-[4-(butylsulfonylamino)-3-methylphenyl]butane-1-sulfonamide |
InChI |
InChI=1S/C15H26N2O4S2/c1-4-6-10-22(18,19)16-14-8-9-15(13(3)12-14)17-23(20,21)11-7-5-2/h8-9,12,16-17H,4-7,10-11H2,1-3H3 |
Clé InChI |
JKOUIENUVXALGA-UHFFFAOYSA-N |
SMILES |
CCCCS(=O)(=O)NC1=CC(=C(C=C1)NS(=O)(=O)CCCC)C |
SMILES canonique |
CCCCS(=O)(=O)NC1=CC(=C(C=C1)NS(=O)(=O)CCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide](/img/structure/B276935.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B276936.png)
![5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B276942.png)


![{2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276947.png)

![5-{[4-(Benzyloxy)phenyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B276951.png)

![(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)acetic acid](/img/structure/B276954.png)


![{2-[(3-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276961.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276965.png)